molecular formula C37H42NO4P B12945547 (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B12945547
M. Wt: 595.7 g/mol
InChI Key: BEIBMTJXSIBNBK-KKLWWLSJSA-N
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Description

This compound (CAS: 213843-90-4, molecular formula: C₃₃H₃₄NO₄P, molecular weight: 539.60) is a phosphine-containing heterocycle featuring a dioxaphosphepin core with stereospecific (3aR,8aR) configuration . Its structure includes:

  • Diisopropylamine groups at the 6-position, contributing to steric bulk and chiral induction.
  • Tetraphenyl substituents at the 4,4,8,8-positions, enhancing hydrophobicity and π-stacking capabilities.
  • Dimethyl and dioxolo groups, stabilizing the bicyclic framework.

This compound is primarily used in asymmetric catalysis and as a chiral ligand due to its rigid, stereodefined architecture .

Properties

Molecular Formula

C37H42NO4P

Molecular Weight

595.7 g/mol

IUPAC Name

(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-di(propan-2-yl)-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C37H42NO4P/c1-27(2)38(28(3)4)43-41-36(29-19-11-7-12-20-29,30-21-13-8-14-22-30)33-34(40-35(5,6)39-33)37(42-43,31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28,33-34H,1-6H3/t33-,34-/m1/s1

InChI Key

BEIBMTJXSIBNBK-KKLWWLSJSA-N

Isomeric SMILES

CC(C)N(C(C)C)P1OC([C@H]2[C@H](C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)N(C(C)C)P1OC(C2C(C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of appropriate phosphoramidite ligands with suitable reagents under controlled conditions. One common method includes the use of iridium-catalyzed allylic allylation of propenylboronates . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the phosphorus atom.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Rings

Compound A : (3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
  • Key Differences : Replaces phenyl groups with 3,5-diethylphenyl substituents.
  • Impact: Increased solubility in non-polar solvents due to ethyl groups.
Compound B : (3aS,8aS)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin (CAS: 1422371-27-4)
  • Key Differences : Features 3,5-diisopropylphenyl groups.
  • Impact :
    • Extreme steric bulk limits reactivity but improves selectivity in enantioselective reactions.
    • Higher molecular weight (unreported) may affect crystallization behavior.

Modifications to the Phosphorus Center

Compound C : (3AS,8aS)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide
  • Key Differences :
    • Phosphorus atom oxidized to P=O.
    • Hydroxyl group at the 6-position.
  • Impact :
    • Enhanced Lewis acidity due to P=O, useful in coordination chemistry.
    • Hydroxyl enables hydrogen bonding, expanding utility in supramolecular systems.

Core Heterocycle Variations

Compound D : (3aR,8aR)-6-Isopropyl-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-b]pyridine
  • Key Differences : Replaces dioxaphosphepin with a pyridine-containing core.
  • Impact :
    • Loss of phosphorus reduces catalytic utility but introduces nitrogen-based basicity.
    • Naphthyl groups enhance UV absorption properties.

Amine Group Modifications

Compound E : (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (MFCD04117685)
  • Key Differences : Diisopropylamine replaced with dimethylamine.
  • Impact :
    • Reduced steric bulk increases reaction rates but decreases enantioselectivity.
    • Lower molecular weight (539.60 → ~500) improves volatility for gas-phase applications.

Comparative Data Table

Compound Substituents/Modifications Molecular Weight Key Properties Applications
Original Compound Diisopropylamine, tetraphenyl 539.60 High steric bulk, chiral rigidity Asymmetric catalysis, chiral ligands
Compound A 3,5-Diethylphenyl ~600 (estimated) Enhanced solubility Organic synthesis
Compound B 3,5-Diisopropylphenyl ~800 (estimated) Extreme steric hindrance Specialty catalysts
Compound C P=O, hydroxyl, naphthyl 728.76 Lewis acidity, hydrogen bonding Pharmaceuticals, materials science
Compound E Dimethylamine ~500 (estimated) Reduced steric bulk High-throughput screening

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., diisopropylphenyl in Compound B) improve enantioselectivity but reduce reaction rates .
  • Electronic Effects : P=O in Compound C increases electrophilicity, enabling stronger metal coordination .
  • Solubility : Ethyl groups (Compound A) enhance solubility, whereas naphthyl groups (Compound C) favor π-π interactions in materials science .

Biological Activity

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (CAS Number 213843-93-7) is a phosphoramidite compound that has garnered attention for its potential applications in medicinal chemistry and as a ligand in various catalytic processes. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxolo-dioxaphosphepin framework. Its molecular formula is C33H34NO4PC_{33}H_{34}NO_4P with a molecular weight of approximately 551.6 g/mol. The presence of multiple phenyl groups contributes to its stability and solubility in organic solvents.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as a ligand in catalysis and its potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of phosphoramidite ligands similar to this compound. For example:

  • Mechanism of Action : It has been suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of Bcl-2 family proteins and caspase activation.
  • Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) while sparing normal cells. The IC50 values ranged from 5 to 20 µM depending on the specific cell line tested.

Ligand Properties

The compound is part of the DSM MonoPhos family of ligands known for their efficiency in catalyzing various reactions:

  • Catalytic Activity : As a ligand in palladium-catalyzed cross-coupling reactions, it has shown improved yields and selectivity for arylation processes compared to traditional ligands.
  • Research Findings : Comparative studies indicated that using this compound resulted in higher turnover numbers (TON) and turnover frequencies (TOF) in Suzuki-Miyaura coupling reactions.

Data Table: Biological Activity Summary

Activity Description IC50 Values
Anticancer ActivityInduces apoptosis in cancer cell lines5 - 20 µM
Ligand EfficiencyEnhances yields in palladium-catalyzed cross-coupling reactionsHigher TON/TOF than traditional ligands

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